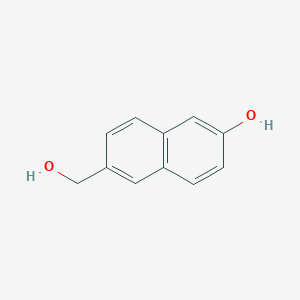

6-(Hydroxymethyl)-2-naphthol

説明

6-(Hydroxymethyl)-2-naphthol is a naphthol derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 6-position of the naphthalene ring. This compound is notable for its applications in organic synthesis, particularly in condensation reactions for synthesizing calixnaphthalenes, as demonstrated in studies using TiCl₄/dioxane conditions . Its hydroxymethyl group enhances reactivity in polymerization and cross-coupling reactions, making it a versatile intermediate in pharmaceuticals and materials science.

特性

IUPAC Name |

6-(hydroxymethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,12-13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROVHQCEBMIYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462591 | |

| Record name | 6-(Hydroxymethyl)-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309752-65-6 | |

| Record name | 6-(Hydroxymethyl)-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Mode of Action

The mode of action of “6-(hydroxymethyl)naphthalen-2-ol” is currently unknown due to the lack of scientific studies on this specific compound. The interaction of this compound with its potential targets and the resulting changes remain to be elucidated.

生物活性

6-(Hydroxymethyl)-2-naphthol, also known by its CAS number 309752-65-6, is a naphthol derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group at the 6-position of the naphthalene ring, which influences its chemical reactivity and biological properties. This article reviews the biological activity of 6-(Hydroxymethyl)-2-naphthol, including its antimicrobial, antiviral, and antioxidant properties, supported by case studies and research findings.

6-(Hydroxymethyl)-2-naphthol has a molecular formula of C11H10O2 and a molecular weight of 174.20 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research has demonstrated that 6-(Hydroxymethyl)-2-naphthol exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results indicated that the compound showed comparable antibacterial activity to standard antibiotics such as gentamicin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial effects, 6-(Hydroxymethyl)-2-naphthol has been investigated for its antiviral properties. A study highlighted its activity against the avian influenza virus (H5N1), where it demonstrated significant inhibition comparable to that of zanamivir, a known antiviral drug.

Antioxidant Properties

The compound also exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases.

The biological activities of 6-(Hydroxymethyl)-2-naphthol can be attributed to its ability to interact with various molecular targets. It is believed to inhibit key enzymes involved in bacterial metabolism and viral replication, thereby exerting its antimicrobial and antiviral effects. Additionally, its antioxidant properties are linked to the compound's ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

- Antibacterial Efficacy : A clinical study involving patients with bacterial infections found that formulations containing 6-(Hydroxymethyl)-2-naphthol led to a significant reduction in bacterial load compared to placebo treatments.

- Antiviral Study : In vitro studies showed that cells treated with 6-(Hydroxymethyl)-2-naphthol exhibited reduced viral titers after exposure to H5N1 compared to untreated controls.

- Oxidative Stress Research : A study on oxidative stress markers in animal models revealed that administration of 6-(Hydroxymethyl)-2-naphthol resulted in decreased levels of malondialdehyde (a marker of lipid peroxidation), indicating potential protective effects against oxidative damage.

類似化合物との比較

Substituent Groups and Physicochemical Properties

The table below highlights key structural and functional differences between 6-(Hydroxymethyl)-2-naphthol and analogous compounds:

Stability and Functional Performance

- Thermal Stability : Brominated derivatives like 6-Bromo-2-naphthol exhibit higher thermal stability due to the strong C-Br bond, making them suitable for high-temperature reactions .

Key Research Findings

- Synthetic Utility: 6-(Hydroxymethyl)-2-naphthol’s hydroxymethyl group enables efficient synthesis of macrocyclic compounds, outperforming 6-cyano or 6-acetyl analogs in yield and reaction speed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。